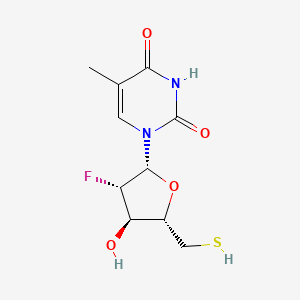
1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog This compound is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity
Preparation Methods
The synthesis of 1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine involves several stepsThe reaction conditions typically involve the use of strong acids or bases, protective groups to prevent unwanted reactions, and purification steps such as chromatography to isolate the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various halogenated derivatives.
Scientific Research Applications
1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme-substrate specificity.
Mechanism of Action
The mechanism of action of 1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, such as polymerases and kinases. By mimicking natural nucleosides, it can inhibit these enzymes, leading to the termination of nucleic acid chains and the inhibition of cell proliferation .
Comparison with Similar Compounds
1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine is unique due to its specific modifications, which enhance its stability and biological activity. Similar compounds include:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: This compound also contains a fluorine atom but lacks the thio group, resulting in different biological properties.
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil: This compound includes an iodine atom, which can be used for radiolabeling and imaging studies.
1-(3,5-Diacetoxy-2-acetylthio-beta-D-arabinofuranosyl)-5,6-dihydrouracil: This compound has additional acetyl groups, which can affect its reactivity and solubility.
These comparisons highlight the unique features of this compound, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
105281-19-4 |
|---|---|
Molecular Formula |
C10H13FN2O4S |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5S)-3-fluoro-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4S/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(3-18)17-9/h2,5-7,9,14,18H,3H2,1H3,(H,12,15,16)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
DGICAMRDPMRJEN-JVZYCSMKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CS)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CS)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


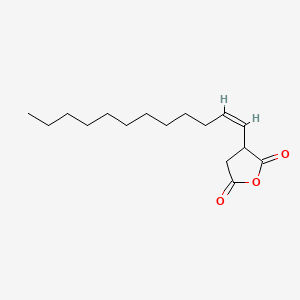
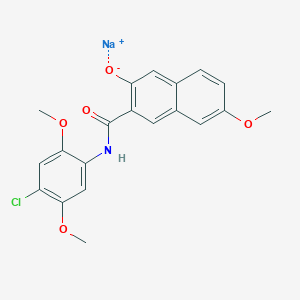
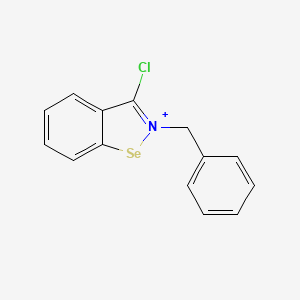


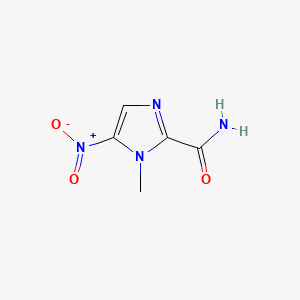

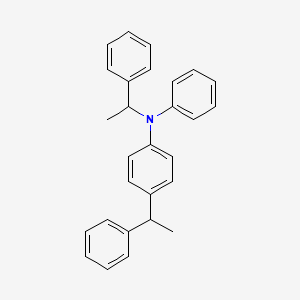
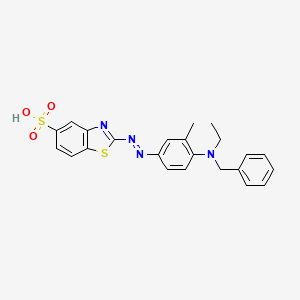
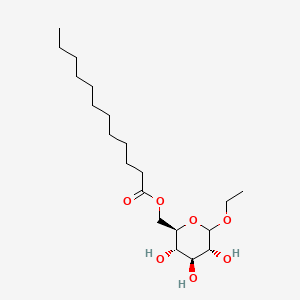

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)
![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)

